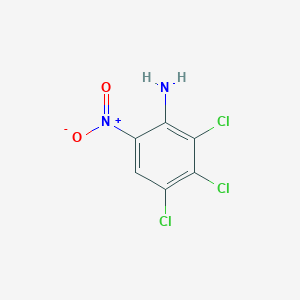

2,3,4-Trichloro-6-nitroaniline

Description

Contextualization within Halogenated Aromatic Amines and Nitrobenzenes

Halogenated aromatic amines, or haloanilines, are a class of compounds widely recognized as important intermediates in the production of a diverse range of commercial products, including pharmaceuticals, pesticides, herbicides, dyes, and pigments. ingentaconnect.com The selective catalytic reduction of halogenated nitroaromatic compounds is a primary industrial route to synthesize these valuable anilines. ingentaconnect.com A key challenge in this process is preventing dehalogenation (the removal of chlorine atoms) to ensure a high yield of the desired haloaniline. researchgate.net

Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are fundamental building blocks in the chemical industry. mdpi.com They are typically synthesized through the nitration of aromatic precursors. The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. researchgate.net This property makes halogenated nitroaromatics useful in synthesizing various industrial chemicals, such as dyes, polymers, and pesticides. mdpi.com The combination of halogen and nitro substituents on an aniline (B41778) framework, as seen in 2,3,4-trichloro-6-nitroaniline, results in a complex interplay of electronic effects that dictate its synthetic utility.

Significance in Advanced Organic Synthesis and Chemical Research

The primary significance of this compound in the field of chemical research lies in its role as a structural intermediate. While direct research on this specific molecule is limited, its close chemical relatives are well-documented as crucial precursors. For instance, the related compound 2,3-dichloro-6-nitroaniline (B1587157) is a known intermediate in the production of the selective herbicide aclonifen. smolecule.com The synthesis of this dichloro-nitroaniline often starts from 2,3,4-trichloronitrobenzene (B101362), which undergoes a reaction with ammonia (B1221849) (ammonolysis). smolecule.comgoogle.com This established synthetic pathway underscores the importance of the trichloro-nitrobenzene framework, from which this compound is derived.

The multiple reactive sites on the this compound molecule—the amino group, the nitro group, and the chlorine atoms—allow for a variety of chemical transformations. The amino group can be diazotized to introduce other functional groups, while the nitro group can be reduced to a second amino group, creating diamine structures. smolecule.com The chlorine atoms can also be substituted under specific conditions. This versatility makes it a valuable building block for constructing more complex molecules with potential applications in agrochemicals and pharmaceuticals. smolecule.comontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 172215-92-8 |

| Molecular Formula | C₆H₃Cl₃N₂O₂ |

| Molecular Weight | 241.46 g/mol |

| Topological Polar Surface Area (TPSA) | 69.16 Ų |

| LogP (octanol-water partition coefficient) | 3.1372 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Data sourced from ChemScene and ChemSpider. chemscene.comchemspider.com

Table 2: Representative Synthesis of a Related Polychlorinated Nitroaniline

| Step | Description | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1. Nitration | Introduction of a nitro group onto the aromatic ring. | 1,2,3-Trichlorobenzene (B84244), Nitric Acid, Sulfuric Acid | Temperature control (e.g., 45-55°C) | 2,3,4-Trichloronitrobenzene |

| 2. Ammonolysis | Substitution of a chlorine atom with an amino group. | 2,3,4-Trichloronitrobenzene, Ammonia Water | High pressure and temperature (e.g., 120-150°C), often in an organic solvent or with a catalyst. | 2,3-Dichloro-6-nitroaniline |

This table illustrates a common pathway for producing compounds structurally similar to this compound, as described in patent literature. google.com

Overview of Current Research Trajectories related to Trichloro- and Nitroaniline Frameworks

Current research involving frameworks similar to this compound is largely guided by principles of sustainable chemistry and the search for novel applications.

For trichloroanilines and other halogenated aromatics, a significant research trend is the development of greener manufacturing processes. This includes creating more efficient catalytic systems for their synthesis, such as micropacked bed reactors for continuous hydrogenation, which can improve yield and reduce energy costs. researchgate.net There is also a strong focus on bioremediation, exploring the use of microorganisms like fungi to degrade these often-toxic compounds in the environment, addressing concerns over their persistence and ecological impact. mdpi.comrepec.org

For nitroanilines , research continues to be driven by their extensive use as intermediates in producing dyes, pharmaceuticals, and agrochemicals. chemicalbook.commdpi.com Market trends show a growing demand for these compounds, spurring research into optimizing production, enhancing purity, and discovering new applications. taylorandfrancis.com A key area of investigation is the development of highly selective catalysts that can efficiently hydrogenate the nitro group without affecting other functional groups, such as halogens, on the molecule. ingentaconnect.comacs.org The synthesis of novel nitroaniline derivatives is also being explored for potential use in advanced materials and medical treatments, such as cancer therapeutics and HIV-1 inhibitors. chemicalbook.com

Collectively, these research trajectories indicate that the future of compounds like this compound is tied to the advancement of more sustainable chemical synthesis and the ongoing exploration of their potential as precursors for high-value, biologically active molecules.

Properties

CAS No. |

172215-92-8 |

|---|---|

Molecular Formula |

C6H3Cl3N2O2 |

Molecular Weight |

241.5 g/mol |

IUPAC Name |

2,3,4-trichloro-6-nitroaniline |

InChI |

InChI=1S/C6H3Cl3N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 |

InChI Key |

CCFLXWNBCHDBHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Trichloro 6 Nitroaniline and Its Precursors

Strategies for Aromatic Chlorination Leading to Trichloro-substitution Patterns

The creation of the 2,3,4-trichloroaniline (B50295) intermediate is a significant challenge in regiochemistry. The amino group (-NH₂) in aniline (B41778) is a powerful activating, ortho-, para-directing group, meaning that direct electrophilic chlorination of aniline typically yields 2,4,6-trichloroaniline (B165571) as the major product. guidechem.comwikipedia.org Achieving the less common 2,3,4-substitution pattern requires specialized strategies to overcome the natural directing effects of the amine functional group.

Regioselective Chlorination of Aniline and its Derivatives

Achieving specific substitution patterns, such as the 2,3,4-trichloro arrangement on an aniline ring, necessitates overcoming the inherent ortho- and para-directing influence of the amino group. byjus.com Direct chlorination of unprotected aniline often leads to a mixture of products, with the para- and ortho-positions being the most reactive. nih.gov To circumvent this, synthetic chemists employ various strategies, including the use of protecting groups or starting with a precursor that already contains substituents that can direct the chlorination to the desired positions.

One approach involves starting with a substituted aniline where the desired regiochemistry is more readily achieved. For instance, palladium-catalyzed C-H chlorination has been explored to direct chlorination to the meta-position, a result not achievable through classic electrophilic substitution. rsc.orgnih.gov While not a direct route to the 2,3,4-isomer from aniline, these advanced methods highlight the efforts to control regioselectivity in aniline halogenation.

Table 1: Comparison of Chlorination Methods for Aniline Derivatives

| Method | Reagent/Catalyst | Primary Product(s) | Key Feature |

| Direct Chlorination | Chlorine (Cl₂) | 2,4,6-Trichloroaniline | Follows standard ortho-, para-directing effect of the -NH₂ group. guidechem.com |

| N-Chloro Reagent | N-Chlorosuccinimide (NCS) | 2,4,6-Trichloroaniline | Milder conditions, but typically yields the thermodynamically favored isomer. tandfonline.comtandfonline.com |

| Organocatalysis | Secondary Amine / SO₂Cl₂ | Ortho-chloroanilines | High selectivity for the ortho position under mild, metal-free conditions. rsc.org |

| Metal Catalysis | Copper(II) Chloride (CuCl₂) | Para-chloroanilines | High regioselectivity for the para-position, especially in ionic liquids. nih.gov |

| Directed C-H Activation | Palladium (Pd) Catalysis | Meta-chloroanilines | Overcomes the natural ortho-, para-directing effect to functionalize the meta-position. rsc.orgnih.gov |

Application of N-Chloro Reagents in Selective Chlorination Pathways

N-chloro reagents, such as N-chlorosuccinimide (NCS), are widely used for the chlorination of activated aromatic rings like anilines and phenols. wikipedia.orgcommonorganicchemistry.com These reagents are often preferred over gaseous chlorine due to their ease of handling and milder reaction conditions. tandfonline.com

When aniline is treated with sufficient equivalents of NCS, the reaction proceeds readily to form 2,4,6-trichloroaniline. tandfonline.comresearchgate.net Studies have focused on using NCS for monochlorination, where it typically produces a mixture of ortho- and para-chloroanilines. tandfonline.com Achieving a specific trichloro-isomer like 2,3,4-trichloroaniline using NCS on unsubstituted aniline is not a direct or reported pathway, as the reaction is governed by the strong activating effect of the amino group directing to the 2, 4, and 6 positions. google.com Therefore, the application of N-chloro reagents to obtain the 2,3,4-isomer would likely require a starting material other than aniline itself, perhaps a dichlorinated aniline, where the subsequent chlorination is directed to the desired position by the existing substituents.

A variety of N-chloro reagents are available for such transformations, each with slightly different reactivity profiles.

Common N-Chloro Reagents:

N-Chlorosuccinimide (NCS)

Trichloroisocyanuric acid (TCCA)

1,3-Dichloro-5,5-dimethylhydantoin (DCH)

Influence of Reaction Conditions and Catalysis on Chlorination Outcomes

The outcome of aromatic chlorination is highly dependent on the reaction conditions and the presence of catalysts. These factors can influence not only the rate of reaction but, more importantly, the regioselectivity of the substitution.

Reaction Conditions:

Solvent: The choice of solvent can affect the reactivity of the chlorinating agent. For instance, chlorination of aniline with NCS in acetonitrile (B52724) has been shown to produce 2,4,6-trichloroaniline in good yield. tandfonline.com

Temperature: Higher temperatures can lead to multiple substitutions. For example, processes for preparing 2,4,6-trichloroaniline are often carried out at elevated temperatures (above 80°C) to ensure complete reaction. google.com

Acidity: The acidity of the medium plays a crucial role. In strongly acidic solutions, the aniline's amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is a meta-directing and deactivating group, which completely changes the substitution pattern. byjus.comstackexchange.comyoutube.com

Catalysis: Catalysts are employed to enhance reaction rates and control selectivity.

Metal Catalysts: Transition metals like palladium and copper have been used to direct chlorination. Palladium catalysis, often in conjunction with specific ligands and mediators, can achieve meta-C–H chlorination of anilines, providing access to isomers not formed under standard electrophilic conditions. nih.govacs.orgresearchgate.net Copper(II) chloride has been effective for selective para-chlorination. nih.gov

Organocatalysts: A metal-free approach using secondary amines as organocatalysts with sulfuryl chloride has been developed for the highly regioselective ortho-chlorination of anilines. rsc.org

Approaches for Introducing the Nitro Group into Chlorinated Aromatic Systems

Once the 2,3,4-trichloroaniline precursor is obtained, the final step is the introduction of a nitro group (-NO₂) at the C-6 position. This is an electrophilic aromatic substitution reaction, where the directing effects of the existing substituents—the activating amino group and the deactivating chloro groups—determine the position of the incoming electrophile.

Nitration of Polychlorinated Benzene (B151609) Derivatives

The nitration of polychlorinated aromatic compounds is a well-established industrial process. The standard method involves using a mixture of concentrated nitric acid and concentrated sulfuric acid. brainly.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.org

The synthesis of a related compound, 2,3,4-trichloronitrobenzene (B101362), is achieved by the nitration of 1,2,3-trichlorobenzene (B84244). prepchem.com This process demonstrates that a nitro group can be introduced onto a ring already bearing three adjacent chlorine atoms. Patents describe this reaction being carried out using mixed acid in microchannel reactors to improve safety and efficiency. google.com Although the substrate is different (trichlorobenzene vs. trichloroaniline), the fundamental principle of generating a nitronium ion to attack the aromatic ring remains the same.

Table 2: Nitration Conditions for Related Polychlorinated Aromatics

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

| 1,2,3-Trichlorobenzene | 90% Nitric Acid | 25-30 °C | 2,3,4-Trichloronitrobenzene | prepchem.com |

| 1,2,3-Trichlorobenzene | Conc. HNO₃ / Conc. H₂SO₄ | 60-80 °C (Microchannel) | 2,3,4-Trichloronitrobenzene | google.com |

| Aniline | Conc. HNO₃ / Conc. H₂SO₄ | Acidic Medium | Mixture of o-, m-, and p-nitroaniline | byjus.comyoutube.com |

Site-Selective Nitration Mechanisms

The position of nitration on the 2,3,4-trichloroaniline ring is governed by the cumulative electronic and steric effects of the substituents. unizin.org Substituents on a benzene ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. organicchemistrytutor.comyoutube.comimperial.ac.uk

-NH₂ (Amino) Group: This is a strongly activating group due to the lone pair of electrons on the nitrogen, which can be donated into the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions. byjus.com

-Cl (Chloro) Groups: Halogens are a unique class. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because their lone pairs can participate in resonance stabilization of the reaction intermediate (the sigma complex). unizin.orgyoutube.com

In 2,3,4-trichloroaniline, the available positions for substitution are C-5 and C-6.

Position C-6: This position is ortho to the powerful activating -NH₂ group and para to the C-3 chloro group.

Position C-5: This position is meta to the -NH₂ group but ortho to the C-4 chloro group and para to the C-2 chloro group.

The directing effects can be summarized as follows:

The -NH₂ group strongly directs towards C-6 (ortho).

The C-2 chloro group directs towards C-6 (para).

The C-3 chloro group directs towards C-5 (ortho) and C-1 (already substituted).

The C-4 chloro group directs towards C-5 (ortho).

The overwhelming influence is the strongly activating and ortho-directing amino group, which makes the C-6 position highly electron-rich and thus the primary target for the electrophilic nitronium ion. The reaction intermediate formed by attack at C-6 is significantly stabilized by resonance involving both the amino group and the C-2 chloro group. Attack at C-5 is disfavored as it is meta to the strongly activating amino group. Therefore, the nitration of 2,3,4-trichloroaniline selectively yields 2,3,4-trichloro-6-nitroaniline.

Amination Reactions for Nitro-Substituted Chlorobenzenes

The introduction of an amino group onto a nitro-substituted chlorobenzene (B131634) ring is a key step in the synthesis of this compound. This transformation is typically achieved through nucleophilic aromatic substitution, where an amine source replaces a halogen atom on the aromatic ring.

The direct conversion of 2,3,4-trichloronitrobenzene to this compound can be achieved via ammonolysis. This reaction involves the treatment of 2,3,4-trichloronitrobenzene with ammonia (B1221849), which acts as the nucleophile. The reaction is typically carried out in a high-pressure autoclave due to the volatile nature of ammonia and the need for elevated temperatures to facilitate the substitution.

In a related synthesis of 2,3-dichloro-6-nitroaniline (B1587157) from 2,3,4-trichloronitrobenzene, the reaction is conducted in an aqueous medium with ammonia water. stackexchange.com The process is carried out at temperatures ranging from 60 to 100°C and pressures between 0.2 and 0.5 MPa. stackexchange.com These conditions are indicative of the requirements for the ammonolysis of polychlorinated nitroaromatic compounds. For the synthesis of this compound, the chlorine atom at the 4-position would be substituted.

A typical procedure involves charging an autoclave with 2,3,4-trichloronitrobenzene, water, and a concentrated aqueous ammonia solution. stackexchange.com The mixture is then heated and stirred for a specific duration to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed with water, and dried.

| Parameter | Value | Reference |

| Reactant | 2,3,4-Trichloronitrobenzene | stackexchange.com |

| Reagent | Aqueous Ammonia | stackexchange.com |

| Solvent | Water | stackexchange.com |

| Temperature | 60-100 °C | stackexchange.com |

| Pressure | 0.2-0.5 MPa | stackexchange.com |

This interactive data table summarizes the general reaction conditions for the ammonolysis of 2,3,4-trichloronitrobenzene based on analogous reactions.

To improve the efficiency and selectivity of the amination reaction, various catalysts can be employed. For the synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene, sulfur-containing compounds have been shown to be effective catalysts. stackexchange.com Examples of such catalysts include m-hydroxybenzene sulfonic acid and p-hydroxybenzene sulfonic acid. stackexchange.com The use of these catalysts can lead to high yields and selectivities, often exceeding 99%, while also reducing the reaction time and energy consumption. stackexchange.com

The mass ratio of the catalyst to the 2,3,4-trichloronitrobenzene substrate is typically in the range of 1:0.01 to 1:0.2. stackexchange.com The presence of the catalyst facilitates the nucleophilic attack of ammonia on the aromatic ring, likely by activating the substrate or the nucleophile.

Palladium-based catalysts, such as palladium-iron bimetallic systems, have also been investigated for the amination of chloronitrobenzenes, although these are often associated with concurrent dechlorination. researchgate.net Nickel-catalyzed aminations of aryl chlorides with ammonia have also been developed, offering a more cost-effective alternative to palladium catalysts. researchgate.net

| Catalyst Type | Example | Key Advantages | Reference |

| Sulfur-containing compounds | p-hydroxybenzene sulfonic acid | High yield and selectivity, reduced reaction time | stackexchange.com |

| Bimetallic catalysts | Palladium/Iron (Pd/Fe) | Effective for amination and dechlorination | researchgate.net |

| Nickel-based catalysts | Bisphosphine-ligated nickel complexes | Cost-effective alternative to palladium | researchgate.net |

This interactive data table presents different types of catalysts used in the amination of chloronitrobenzenes.

The regioselectivity of the amination of 2,3,4-trichloronitrobenzene is a critical aspect of the synthesis. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In the case of 2,3,4-trichloronitrobenzene, the positions ortho (C-5) and para (C-6) to the nitro group are substituted with chlorine atoms. The position para to the nitro group (C-4) is also chlorinated. Nucleophilic aromatic substitution is generally favored at positions that are ortho or para to a strong electron-withdrawing group, as the negative charge in the Meisenheimer intermediate can be stabilized by resonance.

For the synthesis of this compound, the desired reaction is the substitution of the chlorine atom at the 6-position. However, substitution at the 4-position is also possible, which would lead to the formation of 2,3-dichloro-6-nitroaniline. The reaction conditions, including the choice of catalyst and temperature, can be optimized to favor the desired isomer. The use of specific sulfur-containing catalysts has been reported to provide very high selectivity for the formation of 2,3-dichloro-6-nitroaniline, suggesting that similar selectivity could be achieved for this compound with appropriate catalyst selection. stackexchange.com

Potential by-products in the amination of polychlorinated nitroaromatics can arise from the substitution of other chlorine atoms or the nitro group itself. In some cases, di-amination products can be formed if the reaction conditions are too harsh or if there is a large excess of the aminating agent. Hydrolysis of the chloro substituents to form hydroxylated by-products can also occur, particularly in aqueous media at high temperatures. The formation of high-boiling-point substances as by-products has been noted in the ammonolysis of p-nitrochlorobenzene, which can affect the color and quality of the final product. google.com

Multi-Step Synthetic Pathways to this compound

In cases where the direct amination of a suitable precursor is not feasible or does not provide the desired isomer with high purity, multi-step synthetic pathways can be employed. These routes involve the sequential introduction of the chloro and nitro functional groups onto an aromatic starting material.

A common strategy for the synthesis of polychlorinated nitroaromatics is the stepwise halogenation and nitration of a simpler aromatic precursor. For the synthesis of the precursor 2,3,4-trichloronitrobenzene, a two-step process starting from 1,2,3-trichlorobenzene has been described. nih.govresearchgate.net

The first step is the nitration of 1,2,3-trichlorobenzene using a mixture of nitric acid and sulfuric acid. nih.govresearchgate.net The reaction temperature is typically maintained between 45 and 55°C. nih.govresearchgate.net The molar ratio of nitric acid to 1,2,3-trichlorobenzene is a critical parameter that influences the extent of nitration and the formation of by-products. nih.govresearchgate.net Following the nitration, the crude 2,3,4-trichloronitrobenzene can be directly used in the subsequent amination step. nih.gov

This stepwise approach allows for the controlled introduction of functional groups, which can be crucial for achieving the desired substitution pattern in complex molecules.

| Step | Reaction | Reagents | Temperature | Reference |

| 1 | Nitration | 1,2,3-Trichlorobenzene, Nitric Acid, Sulfuric Acid | 45-55 °C | nih.govresearchgate.net |

| 2 | Ammonolysis | 2,3,4-Trichloronitrobenzene, Aqueous Ammonia | 120-150 °C | nih.gov |

This interactive data table outlines a two-step synthesis of a dichloronitroaniline from 1,2,3-trichlorobenzene, a pathway analogous to the synthesis of this compound.

In the synthesis of polychlorinated nitroanilines, purification of intermediates may be necessary to prevent the carry-over of impurities that could interfere with subsequent steps or contaminate the final product. Techniques such as recrystallization and column chromatography are commonly used for the purification of organic compounds. nih.gov

The choice of solvents is also critical. For instance, in the amination of 2,3,4-trichloronitrobenzene, the use of an organic solvent such as chlorobenzene or dioxane has been reported, in addition to aqueous systems. stackexchange.com The solvent can influence the solubility of the reactants and catalysts, as well as the reaction rate and selectivity.

Strategies to improve yield and purity in fine chemical synthesis often involve a deep understanding of reaction kinetics and the use of specialized equipment such as filter dryers for efficient isolation and drying of the product. stackexchange.com

Green Chemistry Principles in the Synthesis of Halogenated Nitroanilines

The synthesis of halogenated nitroanilines has traditionally involved methods that generate significant chemical waste and utilize hazardous reagents. Consequently, there is a substantial focus on developing greener and more sustainable synthetic routes that align with the principles of green chemistry.

Catalytic Hydrogenation A primary green alternative to traditional reduction methods (e.g., Béchamp reduction using iron in acid) is catalytic hydrogenation. mdpi.com The catalytic reduction of halogenated nitroaromatics to the corresponding anilines is an efficient, environmentally friendly method that often uses molecular hydrogen as the reductant. researchgate.netacs.org This approach has high atom economy and avoids the large quantities of metallic sludge produced by older methods. mdpi.com A significant challenge in this process is preventing the hydrodehalogenation side reaction, where the halogen substituent is undesirably removed. acs.orggoogle.com Research has focused on developing highly selective catalysts, including modified platinum-group metals (e.g., Pt-V/C), non-noble metal catalysts (e.g., Ni, Co, Fe), and metal-free catalysts like N/S co-doped carbon, to maximize the yield of the desired halogenated aniline. mdpi.comacs.orgacs.org

Alternative Reagents and Reaction Conditions Traditional nitration reactions employ a mixture of concentrated nitric and sulfuric acids, which poses significant environmental and safety risks due to the generation of large amounts of acidic waste. researchgate.netgoogle.com Green chemistry seeks to replace these hazardous reagents. For example, using nitrogen dioxide as the nitrating agent can eliminate the production of spent acid. google.com Another approach involves the use of solid acid catalysts, such as zeolites, which can be easily recovered and reused, minimizing waste. researchgate.net Furthermore, the adoption of technologies like microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption. researchgate.net

Environmentally Benign Solvents The choice of solvent is a critical aspect of green synthesis. Many organic solvents are volatile, toxic, and difficult to dispose of. Replacing them with environmentally benign alternatives like water is highly desirable. The synthesis of p-phenylenediamine (B122844) via catalytic hydrogenation of p-nitroaniline has been successfully demonstrated using water as the solvent. researchgate.net Similarly, patents for the preparation of 2,3-dichloro-6-nitroaniline describe using water as the solvent for the ammonolysis step, which improves the process's environmental profile and safety. google.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Nitroanilines

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Reduction of Nitro Group | Stoichiometric reductants (e.g., Fe/HCl) mdpi.com | Catalytic hydrogenation with H₂ researchgate.netacs.org | High atom economy, avoids metal sludge waste, milder conditions. |

| Nitration of Aromatics | Mixed concentrated H₂SO₄/HNO₃ researchgate.netgoogle.com | Solid acid catalysts (zeolites), N₂O₅, or NO₂ reagents. researchgate.netgoogle.com | Eliminates or reduces spent acid waste, catalyst can be recycled. |

| Solvent Usage | Volatile organic solvents (e.g., Toluene) guidechem.com | Water, supercritical fluids, or solvent-free conditions. google.comresearchgate.net | Reduced toxicity and environmental pollution, improved process safety. |

Chemical Reactivity and Transformation Pathways of 2,3,4 Trichloro 6 Nitroaniline

Electrophilic Aromatic Substitution Reactions on the 2,3,4-Trichloro-6-nitroaniline Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for substituted benzenes. The feasibility and outcome of such reactions on the this compound nucleus are profoundly influenced by the combined electronic and steric effects of the existing substituents.

The benzene (B151609) ring in this compound is heavily substituted with electron-withdrawing groups (the nitro group and the three chlorine atoms) and one strong electron-donating group (the amino group). The nitro group is a powerful deactivating group due to both its inductive and resonance effects, significantly reducing the nucleophilicity of the aromatic ring. lumenlearning.comlibretexts.org Similarly, the chlorine atoms are deactivating due to their inductive electron withdrawal, although they can donate electron density through resonance. libretexts.orglibretexts.org

Table 1: Influence of Substituents on the General Reactivity of the Aromatic Ring in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Influence on Reactivity |

| -NH₂ (Amino) | Electron-donating (Resonance) | Activating |

| -NO₂ (Nitro) | Electron-withdrawing (Resonance and Inductive) | Deactivating |

| -Cl (Chloro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating |

The regiochemical outcome of an EAS reaction on this compound is determined by the directing effects of the substituents. The amino group is a strong ortho-, para- director, while the nitro group is a meta- director. libretexts.orgbyjus.com The chlorine atoms are also ortho-, para- directors. libretexts.org In a polysubstituted ring, the directing effects of the individual groups can either reinforce or oppose each other.

In this compound, the only available position for substitution is C5. The directing effects of the substituents towards this position are summarized below:

Amino group (-NH₂ at C1): Directs ortho and para. The para position (C4) is occupied by a chlorine atom. The ortho positions are C2 (occupied by chlorine) and C6 (occupied by the nitro group).

Nitro group (-NO₂ at C6): Directs meta. The meta positions are C2 and C4 (both occupied by chlorine).

Chloro atoms (-Cl at C2, C3, C4): Direct ortho and para.

Nucleophilic Aromatic Substitution Reactions involving Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of good leaving groups (chlorine atoms) and a strongly electron-withdrawing nitro group.

The nitro group is a strong activator for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. nih.gov This is because it can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. In this compound, the nitro group is at the C6 position.

The chlorine atom at C2 is ortho to the nitro group.

The chlorine atom at C4 is para to the nitro group.

Therefore, both the C2 and C4 chlorine atoms are activated towards nucleophilic displacement. The chlorine at C3 is meta to the nitro group and thus less activated. A patent describing the synthesis of 2,3-dichloro-6-nitroaniline (B1587157) from 2,3,4-trichloronitrobenzene (B101362) via reaction with ammonia (B1221849) demonstrates that the chlorine at the 4-position (para to the nitro group) can be displaced by a nucleophile. google.com

While the electronic activation by the nitro group is significant, the steric environment of the chlorine atoms plays a crucial role in their reactivity towards nucleophiles. The three adjacent chlorine atoms at C2, C3, and C4 create considerable steric hindrance. rsc.orglibretexts.org

C2-Cl: Flanked by the amino group at C1 and the chlorine at C3.

C3-Cl: Situated between two other chlorine atoms at C2 and C4.

C4-Cl: Adjacent to the chlorine at C3.

The approach of a nucleophile to any of these carbon centers would be sterically hindered. The degree of hindrance would depend on the size of the incoming nucleophile. The chlorine at C4 is likely the most accessible of the three for nucleophilic attack, as it is only flanked by one chlorine atom on one side. This is consistent with the observation that the para-chloro group is displaced in the synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene. google.com

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a common and well-established transformation in organic synthesis. researchgate.net This would convert this compound into 2,3,4-trichloro-1,6-diaminobenzene. A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This can be achieved using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com A potential side reaction with this method is hydrodehalogenation (reduction of the C-Cl bonds), especially with Pd/C. Raney nickel is often a preferred catalyst when dehalogenation is a concern. commonorganicchemistry.com

Metal/Acid Reductions: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acidic media are effective for reducing nitro groups to amines. researchgate.net These methods are generally chemoselective and would not affect the chloro substituents.

Sulfide (B99878) Reductions: Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide can be used for the selective reduction of one nitro group in the presence of others, which is not applicable here but is a mild method that would preserve the chlorine atoms. commonorganicchemistry.com

The choice of the reducing agent would be critical to ensure the selective reduction of the nitro group without affecting the three chlorine atoms on the aromatic ring.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups and Their Potential Compatibility with this compound

| Reducing Agent | Typical Conditions | Potential for Dehalogenation |

| H₂, Pd/C | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | High |

| H₂, Raney Ni | H₂ gas, solvent (e.g., ethanol) | Lower than Pd/C |

| SnCl₂ / HCl | Concentrated HCl, heat | Low |

| Fe / HCl | HCl, heat | Low |

| Zn / Acetic Acid | Acetic acid, solvent | Low |

Oxidative Transformations of the Aniline (B41778) Moiety

The aniline functional group is susceptible to oxidation, which can lead to a variety of products, including dimers and polymers. This reactivity is significantly influenced by substituents on the aromatic ring and the reaction conditions.

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the oxidation pathways of aniline derivatives. Studies on various chloroanilines reveal that the initial step is typically a one-electron oxidation to form a radical cation intermediate. researchgate.netnih.gov The fate of this highly reactive species depends on the positions of the chloro-substituents and the reaction medium.

For instance, the electrochemical oxidation of 4-chloroaniline (B138754) has been shown to result in the formation of an unstable chloronium intermediate after the one-electron oxidation and a subsequent disproportionation reaction. nih.gov This intermediate can then undergo further reactions. In many cases, the radical cations couple to form dimeric species. researchgate.net Research on 4-chloroaniline and 2,4-dichloroaniline (B164938) has shown that the para-substituent can be eliminated during the dimerization step. researchgate.net The electrochemical oxidation of chlorinated organic pollutants is also a subject of interest for water treatment, where boron-doped diamond (BDD) electrodes have shown high efficiency in mineralizing these compounds. qu.edu.qa

The presence of multiple electron-withdrawing chloro-substituents, as in this compound, would be expected to increase the oxidation potential of the aniline moiety compared to aniline itself, making it more difficult to oxidize.

The oxidation of anilines is a primary method for synthesizing polyaniline (PANI), a well-known conducting polymer. researchgate.net However, the structure and properties of the resulting products are highly dependent on the substituents of the aniline monomer.

Oxidative polymerization of C-substituted anilines often leads to different outcomes compared to unsubstituted aniline. Studies have shown that anilines with ortho- and meta-halogen substituents tend to form low molecular weight products (oligomers) rather than high molecular weight polymers. nih.gov The steric hindrance and electronic effects of the substituents can disrupt the "head-to-tail" coupling necessary for the formation of long, regular polymer chains. researchgate.netresearchgate.net Given the substitution pattern of this compound, with chlorine atoms at both ortho positions relative to the amino group, its oxidative polymerization would likely be hindered, favoring the formation of dimers or short oligomers.

The oxidation of 4-chloroaniline has been studied in detail, leading to the identification of both oxidized and reduced dimeric products, such as 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine and 4-amino-4'-chlorodiphenylamine, respectively. nih.gov The formation of these species proceeds through the coupling of radical cation intermediates.

Derivatization Reactions of the Amino and Nitro Groups

The amino and nitro groups of this compound are key sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.

The primary amino group (–NH₂) of the aniline moiety is a versatile functional handle for various derivatization reactions.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acyl halides or anhydrides. For example, a nitroaniline compound can react with acetic anhydride (B1165640) to form the corresponding N-acetylnitroaniline derivative. google.com This reaction is often performed in the presence of a base to neutralize the acid byproduct. The resulting amide is generally more stable and less basic than the parent amine.

Alkylation: N-alkylation of the amino group can be achieved using alkylating agents like alkyl halides or sulfates. The reaction of a nitroaniline with dimethyl sulfate, for instance, can introduce a methyl group onto the nitrogen atom. google.com The degree of alkylation (mono- vs. di-alkylation) can be controlled by the reaction conditions and stoichiometry.

Arylation: The introduction of an aryl group onto the amine nitrogen can be accomplished through several methods. One common laboratory-scale method involves the in-situ formation of an aryl diazonium salt from a corresponding aniline (e.g., 4-nitroaniline), which then undergoes a radical reaction with a heterocyclic compound like furan (B31954) or thiophene (B33073) in the presence of a photoredox catalyst. iitgn.ac.in While this exemplifies C-H arylation using anilines as precursors, N-arylation is more typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, though specific examples for this substrate were not found in the search results.

The reactivity of the amino group in this compound is modulated by the strong electron-withdrawing effects of the three chlorine atoms and the nitro group. These substituents decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions for these derivatization reactions compared to less substituted anilines.

Modifications of the Nitro Group for Novel Compounds

The nitro group of this compound is a key functional group that can be chemically transformed to yield a variety of new compounds. A primary transformation is the reduction of the nitro group to an amino group, which can then participate in further synthetic steps.

One significant application of this transformation is in the synthesis of benzimidazole (B57391) derivatives. For instance, this compound can be reduced to the corresponding diamine, 3,4,5-trichlorobenzene-1,2-diamine. This reduction is a crucial step that paves the way for the construction of the benzimidazole ring system. The resulting diamine can then be reacted with various reagents to introduce different substituents onto the benzimidazole core, leading to a diverse range of compounds with potential biological activities.

The general reaction scheme involves the reduction of the nitro group, often using standard reducing agents, followed by cyclization with a suitable electrophile to form the imidazole (B134444) ring. This synthetic strategy allows for the creation of a library of benzimidazole compounds with varying substitution patterns on the benzene ring, inherited from the starting this compound.

| Starting Material | Key Transformation | Intermediate | Product Class |

| This compound | Reduction of the nitro group | 3,4,5-Trichlorobenzene-1,2-diamine | Benzimidazoles |

Thermal and Photochemical Reactivity of this compound

The stability of this compound under thermal and photochemical conditions is a critical aspect of its chemical profile. While specific, detailed studies on the thermal and photochemical reactivity of this particular compound are not extensively documented in publicly available literature, general principles of substituted nitroanilines can provide insights.

Thermal Reactivity: Substituted nitroaromatic compounds can be susceptible to thermal decomposition, often initiated by the cleavage of the C-NO2 bond. The presence of multiple chlorine atoms on the aromatic ring of this compound would likely influence its thermal stability. The decomposition products could be complex, potentially involving the formation of various chlorinated and nitrogen-containing aromatic and polymeric species. The specific decomposition pathway and the products formed would depend on factors such as temperature, pressure, and the presence of other reactive species.

Photochemical Reactivity: The photochemical behavior of nitroaromatic compounds is characterized by the excitation of the nitro group upon absorption of UV-Vis light. This can lead to a variety of reactions, including photoreduction of the nitro group, intramolecular hydrogen abstraction, and photosubstitution reactions. In the case of this compound, the presence of the amino group and chlorine atoms could lead to complex photochemical pathways. For example, intramolecular hydrogen abstraction from the amino group by the excited nitro group could occur. Additionally, the chlorine atoms could potentially undergo photochemically induced substitution or cleavage, although such reactions often require specific conditions and sensitizers.

Further experimental investigation is required to fully elucidate the specific thermal decomposition pathways and photochemical reaction mechanisms of this compound.

Advanced Spectroscopic and Structural Elucidation of 2,3,4 Trichloro 6 Nitroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the proton and carbon framework of a molecule. For 2,3,4-trichloro-6-nitroaniline, the analysis involves assigning signals for the single aromatic proton, the amino protons, and the six distinct aromatic carbons.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two main signals corresponding to the aromatic proton and the amino group protons.

Aromatic Proton (H-5): The molecule possesses a single proton on the aromatic ring at the C-5 position. This proton is flanked by a chlorine atom and the nitro group. Due to the strong electron-withdrawing effects of the three chlorine atoms and the nitro group, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum, likely between δ 7.5 and 8.5 ppm. The absence of adjacent protons means it will not show any spin-spin coupling, resulting in a sharp singlet.

Amino Protons (-NH₂): The two protons of the primary amine group (-NH₂) typically appear as a single, broad peak. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of δ 4.0 to 6.0 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-5) | 7.5 - 8.5 | Singlet (s) | 1H |

| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet (br s) | 2H |

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the benzene (B151609) ring, as they are all in unique chemical environments.

Carbon atoms bonded to chlorine (C-2, C-3, C-4): These carbons will appear in the approximate range of δ 120-140 ppm. The exact chemical shift is influenced by the inductive effect of the chlorine atom and the mesomeric effects of the other substituents.

Carbon atom bonded to the amino group (C-1): This carbon is expected to be found in the range of δ 140-150 ppm.

Carbon atom bonded to the nitro group (C-6): The strong electron-withdrawing nature of the nitro group will deshield this carbon, pushing its signal significantly downfield, likely in the δ 145-155 ppm region.

Carbon atom bonded to the hydrogen (C-5): This carbon atom will also be in the aromatic region, typically around δ 115-125 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | 140 - 150 |

| C-2 (-Cl) | 120 - 140 |

| C-3 (-Cl) | 120 - 140 |

| C-4 (-Cl) | 120 - 140 |

| C-5 (-H) | 115 - 125 |

| C-6 (-NO₂) | 145 - 155 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be very simple and primarily used for confirmation. It would show no cross-peaks in the aromatic region, confirming that the aromatic proton (H-5) is isolated and does not couple with any other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would show a single cross-peak connecting the signal of the aromatic proton (H-5) to the signal of the carbon it is attached to (C-5). This provides a definitive assignment for C-5.

The aromatic proton (H-5) would show cross-peaks to the carbons two bonds away (C-4 and C-6) and three bonds away (C-1 and C-3).

The amino protons (-NH₂) would show correlations to the adjacent carbons, C-1 and C-6. These correlations would be instrumental in confirming the relative positions of all substituents on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups and skeletal vibrations within a molecule. IR and Raman spectra provide complementary information for the structural characterization of this compound.

The presence and positions of the nitro (-NO₂) and amino (-NH₂) groups are clearly identified by their characteristic vibrational frequencies.

Amino (-NH₂) Group Vibrations:

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. For similar compounds, these bands are observed around 3500 cm⁻¹ and 3400 cm⁻¹.

N-H Scissoring (Bending): A characteristic scissoring vibration is expected in the 1600-1650 cm⁻¹ range. ajeee.co.in

Nitro (-NO₂) Group Vibrations:

Asymmetric Stretching (ν_as(NO₂)): This vibration gives rise to a very strong and characteristic absorption band, typically found between 1500 and 1550 cm⁻¹.

Symmetric Stretching (ν_s(NO₂)): Another strong absorption is expected for the symmetric stretch, usually appearing in the 1330-1390 cm⁻¹ region. ajeee.co.in The presence of these two intense bands is a strong indicator of a nitro-aromatic compound.

The vibrations associated with the carbon-chlorine bonds provide further structural confirmation.

C-Cl Stretching: The C-Cl stretching modes for chloroaromatic compounds typically appear as strong bands in the fingerprint region of the IR spectrum. For polychlorinated benzenes, these vibrations are generally found in the range of 500-750 cm⁻¹. ajeee.co.in The presence of multiple bands in this region would be consistent with the trichloro-substituted nature of the molecule.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium |

| N-H Scissoring | -NH₂ | 1600 - 1650 | Medium |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1330 - 1390 | Strong |

| C-Cl Stretch | Ar-Cl | 500 - 750 | Strong |

Influence of Hydrogen Bonding on Vibrational Modes

The vibrational characteristics of this compound, particularly the stretching modes of the amine (N-H) group, are significantly influenced by hydrogen bonding. The presence of an amino group and a nitro group ortho to each other on the benzene ring facilitates the formation of an intramolecular hydrogen bond between one of the amino hydrogens and an oxygen atom of the nitro group. This interaction is a common motif in 2-nitroaniline derivatives. nih.gov

This intramolecular hydrogen bonding is known to cause a red shift (a decrease in frequency) in the N-H stretching vibrations observed in infrared (IR) spectroscopy. In unassociated anilines, the asymmetric and symmetric N-H stretching bands appear at higher frequencies. However, for this compound, the intramolecular N-H···O bond weakens the N-H bond, lowering the energy required for vibration. Studies on similar molecules, like o-nitroaniline, show a larger separation between the asymmetric (ν_as) and symmetric (ν_s) N-H stretching frequencies compared to their para-isomers, which lack this intramolecular bond. This increased separation is a strong indicator of intramolecular hydrogen bonding.

In the solid state, intermolecular hydrogen bonds can also form, typically linking molecules into chains or sheets. These interactions further modify the vibrational frequencies. For instance, intermolecular N-H···O hydrogen bonding between the amino group of one molecule and the nitro group of a neighboring molecule can lead to additional broadening and shifting of the N-H bands. nih.gov The presence of three electron-withdrawing chlorine atoms on the ring also influences the electron density on the amino group, which can modulate the strength of these hydrogen bonds and, consequently, the precise frequencies of the vibrational modes.

Table 1: Expected N-H Stretching Frequencies for Nitroanilines

| Compound | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Influence of Hydrogen Bonding |

|---|---|---|---|

| p-Nitroaniline | Asymmetric (ν_as) N-H Stretch | ~3500 | Intermolecular H-bonding only |

| Symmetric (ν_s) N-H Stretch | ~3402 | Intermolecular H-bonding only | |

| o-Nitroaniline | Asymmetric (ν_as) N-H Stretch | ~3525 | Intramolecular H-bond causes shift |

Note: The table provides comparative data from related compounds to illustrate the expected effects in this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula of the compound is C₆H₃Cl₃N₂O₂. chemscene.com Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

The nominal molecular weight is 241 g/mol . The molecular ion peak (M⁺) would therefore be expected at m/z 241, accompanied by peaks at M+2, M+4, and M+6 due to the presence of three chlorine atoms. The relative intensities of these isotopic peaks provide a distinctive signature confirming the number of chlorine atoms.

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through several common pathways for nitroaromatic compounds. Key fragmentation patterns include:

Loss of a nitro group: A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of a nitro group (•NO₂, 46 Da). This would result in a significant fragment ion.

Loss of nitric oxide: Elimination of nitric oxide (•NO, 30 Da) from the molecular ion can occur, followed by the loss of a carbonyl group (CO).

Loss of chlorine: Cleavage of a carbon-chlorine bond can result in the loss of a chlorine radical (•Cl, 35 or 37 Da).

Formation of characteristic ions: Fragments with mass-to-charge ratios corresponding to C₆H₅N⁺ and C₅H₆N⁺ have been observed in the mass spectra of related nitroanilines. researchgate.net

Soft ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), would predominantly show the protonated molecule [M+H]⁺ at m/z 242, with minimal fragmentation, which is useful for confirming the molecular weight with high confidence. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 241 | Molecular Ion (for ³⁵Cl₃ isotope) |

| [M+2]⁺ | 243 | Isotope peak |

| [M+4]⁺ | 245 | Isotope peak |

| [M+6]⁺ | 247 | Isotope peak |

| [M-NO₂]⁺ | 195 | Loss of nitro group |

| [M-Cl]⁺ | 206 | Loss of a chlorine atom |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be inferred from the structures of closely related compounds, such as 2,6-dichloro-4-nitroaniline and other 2-nitroaniline derivatives. nih.govrsc.org

The molecule is expected to be largely planar, with the amino and nitro groups potentially twisted slightly out of the plane of the benzene ring. rsc.org This torsion is a result of steric hindrance between the ortho substituents (the amino group and a chlorine atom, and the nitro group and a chlorine atom). The C-N(amino) bond is expected to have partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond, while the C-N(nitro) bond will be longer. rsc.org

In the crystal lattice, intermolecular interactions play a crucial role in the packing arrangement. The primary interaction is expected to be intermolecular hydrogen bonding of the N-H···O type, linking the amino group of one molecule to an oxygen atom of the nitro group of an adjacent molecule. researchgate.net These interactions typically organize the molecules into one-dimensional chains or two-dimensional sheets. The arrangement of these chains or sheets is then governed by weaker van der Waals forces and potential π-π stacking interactions between the aromatic rings. The precise packing motif will determine the crystal system, space group, and unit cell dimensions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the molecule. The spectrum is dominated by strong absorption bands in the UV and visible regions, arising from π→π* and n→π* transitions associated with the conjugated aromatic system and its substituents.

The aniline (B41778) chromophore is modified by the presence of a powerful electron-withdrawing nitro group and three electron-withdrawing chlorine atoms. The amino group (NH₂) acts as an auxochrome (an electron-donating group), while the nitro group (NO₂) acts as an anti-auxochrome (an electron-withdrawing group). This "push-pull" system, where the electron-donating and electron-withdrawing groups are in conjugation, leads to an intramolecular charge transfer (ICT) band. This ICT band is typically responsible for a strong absorption at a longer wavelength (a bathochromic or red shift), often extending into the visible region, which imparts color to the compound.

For comparison, 4-nitroaniline shows a strong absorption peak around 380 nm. taylorandfrancis.com The exact position of the absorption maximum (λ_max) for this compound will be influenced by the three chlorine substituents, which have a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The net effect, combined with steric factors that may alter the planarity and conjugation of the system, will determine the final λ_max. The spectrum is also sensitive to the polarity of the solvent; polar solvents can stabilize the charge-separated excited state, often causing a further red shift (positive solvatochromism).

Table 3: Typical Electronic Transitions in Substituted Anilines

| Transition Type | Chromophore | Typical Wavelength Range | Description |

|---|---|---|---|

| π→π* | Benzene ring & substituents | 250-450 nm | High-intensity absorption due to conjugated system |

| n→π* | Nitro group (NO₂) | 300-400 nm | Lower intensity, involves non-bonding electrons on oxygen |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from isomers and impurities. epa.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this type. thermofisher.com A nonpolar stationary phase, such as C18 (octadecylsilane), is used with a polar mobile phase. A typical mobile phase would be a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (like formic or phosphoric acid) to ensure the analyte is in a neutral form and to improve peak shape. sielc.com Detection is typically performed using a UV-Vis detector set at the λ_max of the compound. The retention time is a characteristic property under specific conditions and can be used for identification, while the peak area allows for quantification. HPLC is particularly well-suited for separating positional isomers of trichloronitroaniline. google.com

Gas Chromatography (GC): GC can also be used for the analysis of this compound, provided the compound is thermally stable enough to be volatilized without decomposition. epa.gov A capillary column with a nonpolar or medium-polarity stationary phase (e.g., SE-54 or SE-30) is typically employed. epa.gov Due to the polarity of the amino and nitro groups, peak tailing can sometimes be an issue, requiring careful optimization of the column and injection parameters. GC coupled with a mass spectrometer (GC-MS) is a powerful combination, providing both separation and structural identification of the analyte and any impurities.

These techniques are crucial in synthetic chemistry for monitoring reaction progress and in quality control for ensuring the final product meets purity specifications. chemicalbook.com

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₃Cl₃N₂O₂ |

| o-Nitroaniline (2-Nitroaniline) | C₆H₆N₂O₂ |

| p-Nitroaniline (4-Nitroaniline) | C₆H₆N₂O₂ |

| 2,6-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ |

| Acetonitrile | C₂H₃N |

| Methanol | CH₄O |

| Formic acid | CH₂O₂ |

Theoretical and Computational Chemistry Studies of 2,3,4 Trichloro 6 Nitroaniline

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure experimentally. Methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio approaches like Hartree-Fock (HF), are commonly used to predict the behavior of organic molecules. These calculations typically employ basis sets, such as 6-311++G(d,p), which define the mathematical functions used to describe the distribution of electrons within the molecule.

Geometry Optimization and Equilibrium Geometries

A foundational step in computational chemistry is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure, often referred to as the equilibrium geometry. The optimization provides critical data on bond lengths, bond angles, and dihedral angles.

For a molecule like 2,3,4-trichloro-6-nitroaniline, DFT calculations would predict the precise spatial arrangement of its constituent atoms. The presence of multiple bulky chlorine atoms alongside the nitro (NO₂) and amino (NH₂) groups would lead to steric strain, influencing the planarity of the benzene (B151609) ring and the orientation of the substituents. Intramolecular hydrogen bonding between the amino and nitro groups, a common feature in ortho-nitroanilines, would also significantly impact the final geometry.

To illustrate, the table below presents optimized geometric parameters for a related compound, 2,6-dichloro-4-nitroaniline, calculated using DFT (B3LYP/6-311++G(d,p)). ajeee.co.in This provides an example of the type of structural data obtained from such calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-NH₂ | 1.385 |

| C-NO₂ | 1.478 | |

| C-Cl | 1.735 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| N-O | 1.235 | |

| N-H | 1.012 | |

| Bond Angle (°) | C-C-N (amino) | 121.5 |

| C-C-N (nitro) | 119.0 | |

| O-N-O | 124.0 | |

| H-N-H | 114.0 |

Note: Data is illustrative and based on calculations for the analogous compound 2,6-dichloro-4-nitroaniline. ajeee.co.in

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its electron acceptor capacity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is also related to the electronic absorption properties of the molecule. In substituted nitroanilines, the presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) facilitates intramolecular charge transfer (ICT), which typically results in a smaller energy gap.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO would be concentrated on the electron-deficient nitro group. The table below shows representative HOMO, LUMO, and energy gap values for p-nitroaniline, calculated using the B3LYP/6-311G(d,p) method, to exemplify these concepts. thaiscience.info

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.4621 |

| LUMO Energy | -2.5714 |

| Energy Gap (ΔE) | 3.8907 |

Note: Data is illustrative and based on calculations for the analogous compound p-nitroaniline. thaiscience.info

Charge Distribution Analysis: Mulliken and NBO Charges

Understanding the distribution of electron density within a molecule is key to predicting its reactivity. Computational methods provide several ways to assign partial atomic charges, with Mulliken population analysis and Natural Bond Orbital (NBO) analysis being two common approaches.

Mulliken Charge Analysis: This is one of the oldest and simplest methods, partitioning the total electron population among the atoms. While computationally efficient, its results can be highly dependent on the basis set used.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture by localizing orbitals into bonding, lone pair, and anti-bonding orbitals. It is generally considered more robust and less basis-set dependent than Mulliken analysis. This method can also reveal details about intramolecular interactions, such as hyperconjugation and hydrogen bonding, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, the electronegative chlorine, nitrogen, and oxygen atoms are expected to carry negative partial charges, while the hydrogen atoms and, to a lesser extent, the carbon atoms bonded to them will be positively charged. The NBO analysis would quantify the strong electron-withdrawing effects of the nitro and chloro substituents and the electron-donating nature of the amino group.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would show a significant negative potential (red) around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. thaiscience.info Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential (blue), identifying them as sites for nucleophilic attack or hydrogen bonding. The aromatic ring would display a more complex potential influenced by the competing effects of the various substituents.

Conformational Analysis and Potential Energy Surfaces of Substituted Nitroanilines

Substituted nitroanilines can exist in different spatial orientations, or conformations, due to the rotation of substituent groups around their single bonds (e.g., C-N bonds). Conformational analysis involves mapping the potential energy of the molecule as a function of these rotational angles (dihedral angles). The resulting plot is known as a Potential Energy Surface (PES).

For this compound, the key conformational variables would be the rotation of the amino (-NH₂) and nitro (-NO₂) groups. The PES would reveal the most stable conformer(s) and the energy barriers to rotation between different conformations. The stability of a given conformation is determined by a balance of electronic effects (like conjugation between the substituent and the ring) and steric effects. In this molecule, the presence of a chlorine atom and a nitro group ortho to the amino group would create significant steric hindrance, likely restricting the free rotation of the NH₂ group and favoring a planar or near-planar arrangement that allows for intramolecular hydrogen bonding between an amino hydrogen and a nitro oxygen.

Prediction of Spectroscopic Properties (IR, Raman, NMR) through Computational Methods

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, theoretical spectra can be generated that aid in the assignment of experimental results.

Infrared (IR) and Raman Spectroscopy: Computational methods can calculate the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and twisting of bonds. The results are often scaled by an empirical factor to better match experimental data, which includes anharmonic effects. researchgate.net For this compound, DFT calculations would predict characteristic vibrational frequencies for the N-H stretches of the amino group, the asymmetric and symmetric N-O stretches of the nitro group, C-Cl stretches, and various aromatic C-C and C-H vibrations.

The following table shows a comparison of calculated and experimental vibrational frequencies for 2,6-dichloro-4-nitroaniline, demonstrating the typical accuracy of such predictions. ajeee.co.in

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| NH₂ Asymmetric Stretch | 3505 | 3490 |

| NH₂ Symmetric Stretch | 3402 | 3385 |

| C-H Stretch | 3088 | 3085 |

| NO₂ Asymmetric Stretch | 1510 | 1500 |

| NO₂ Symmetric Stretch | 1351 | 1350 |

| C-Cl Stretch | 712 | 715 |

Note: Data is illustrative and based on calculations for the analogous compound 2,6-dichloro-4-nitroaniline. ajeee.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate the isotropic magnetic shielding tensors of atoms in a molecule. researchgate.net These values can then be converted into chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS). Theoretical NMR spectra (¹H and ¹³C) can thus be predicted. For this compound, the calculations would predict two distinct ¹H NMR signals for the two non-equivalent aromatic protons and six unique ¹³C NMR signals for the carbon atoms of the benzene ring, with their chemical shifts heavily influenced by the electron-donating and electron-withdrawing nature of the adjacent substituents.

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The NLO response in organic molecules often arises from a "push-pull" electronic system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. In this compound, the amino (-NH₂) group acts as the donor and the nitro (-NO₂) group serves as the acceptor, facilitating intramolecular charge transfer (ICT) across the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of such molecules. The key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. While specific DFT calculations on this compound are not extensively documented in the literature, studies on analogous compounds like other substituted nitroanilines provide a strong theoretical framework.

Theoretical calculations would typically involve geometry optimization of the molecule followed by the calculation of electronic properties using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). The calculated hyperpolarizability values provide insight into the material's potential for applications such as second-harmonic generation (SHG).

Table 1: Illustrative Calculated NLO Properties for a Generic Nitroaniline Compound This table is based on typical values found for similar compounds in computational studies and serves as an example of the data generated.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 7.50 | Debye |

| Polarizability (α) | 150.2 | a.u. |

| First Hyperpolarizability (β_tot) | 850.5 | a.u. |

Solvent Effects on Electronic and Spectroscopic Properties using Continuum Models

The electronic and spectroscopic properties of molecules like this compound can be significantly influenced by their environment, particularly the solvent. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these interactions. Continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are widely used computational methods to simulate the effects of a solvent without explicitly modeling individual solvent molecules. chemrxiv.org

These models treat the solvent as a continuous medium with a specific dielectric constant. Time-Dependent Density Functional Theory (TD-DFT) calculations, combined with a continuum model, can predict the electronic absorption spectra (UV-Vis) of a molecule in various solvents. qu.edu.qa For a molecule with significant intramolecular charge transfer character like this compound, the polarity of the solvent is expected to affect the energies of the ground and excited states differently.

Studies on related dichloro-nitroanilines have shown that polar solvents can stabilize the charge-separated excited state more than the ground state, leading to a red shift (bathochromic shift) in the maximum absorption wavelength (λ_max). researchgate.net Theoretical calculations can quantify this shift. For this compound, one would expect the π → π* transition, associated with the charge transfer from the amino to the nitro group, to be particularly sensitive to solvent polarity.

Table 2: Example of Predicted Absorption Maxima (λ_max) in Different Solvents using TD-DFT with a Continuum Model This table illustrates the typical solvatochromic shifts predicted for push-pull nitroaromatic compounds.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

|---|---|---|

| Cyclohexane | 2.02 | 350 |

| Dichloromethane | 8.93 | 368 |

| Acetone | 20.7 | 375 |

| Water | 78.4 | 390 |

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

In the solid state, the arrangement of molecules is governed by a complex network of intermolecular interactions. For this compound, these include hydrogen bonds, halogen bonds, and other non-covalent interactions. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are potent hydrogen bond acceptors.

Computational tools like Hirshfeld surface analysis are exceptionally useful for visualizing and quantifying these intermolecular contacts. scirp.orgnih.gov The Hirshfeld surface of a molecule is constructed based on the electron distribution of the molecule in a crystal, and it allows for the mapping of different properties, such as intermolecular distances. This analysis generates a 2D "fingerprint plot" that summarizes all the intermolecular contacts and their relative contributions to the crystal packing.

In substituted nitroanilines, N-H···O hydrogen bonds are a common and critical motif that influences the supramolecular assembly. nih.gov Additionally, weaker C-H···O, C-H···Cl, and Cl···Cl interactions can play a significant role. The analysis of non-covalent interactions (NCI) via computational methods can also reveal the nature and strength of these bonds, distinguishing between attractive van der Waals forces, repulsive steric clashes, and stabilizing hydrogen bonds. nih.gov Understanding these interactions is fundamental for crystal engineering and predicting the solid-state properties of the material.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Chlorinated Nitroaniline This table exemplifies the typical distribution of non-covalent interactions in similar molecular crystals.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 35.0 |

| O···H / H···O | 28.5 |

| Cl···H / H···Cl | 15.2 |

| C···H / H···C | 8.8 |

| Cl···Cl | 4.5 |

| Other | 8.0 |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a vital tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states. The synthesis of 2,3-dichloro-6-nitroaniline (B1587157) (a closely related compound) is achieved through the ammonolysis of 2,3,4-trichloronitrobenzene (B101362). google.comgoogle.com This reaction is a nucleophilic aromatic substitution (S_NAr), where ammonia (B1221849) or an amine attacks the electron-deficient aromatic ring, displacing a chlorine atom.